molecular formula C13H17ClN2 B12626756 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane

2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane

Cat. No.: B12626756
M. Wt: 236.74 g/mol
InChI Key: LVZIPZGNYQAESW-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-2,7-Diazaspiro[44]nonane is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane typically involves the reaction of 3-chloroaniline with 2-chloroacetyl chloride to form 2-chloro-1-(3-chlorophenyl)ethanone . This intermediate is then reacted with a suitable diamine under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to its potential anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. Its ability to interact with neuronal sodium channels sets it apart from other similar compounds .

Biological Activity

2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane is a compound belonging to the class of diazaspiro compounds, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its interaction with sigma receptors, osteoclast inhibition, and potential therapeutic applications.

Sigma Receptor Affinity

Recent research highlights the significance of sigma receptors (SRs), particularly S1R and S2R, in mediating various pharmacological effects. The compound this compound has been identified as a potent ligand for these receptors.

  • Binding Affinities : The compound exhibited high binding affinities:
    • KiK_i for S1R: 3.5 nM
    • KiK_i for S2R: 2.6 nM

These values indicate a strong interaction with both receptor subtypes, suggesting potential applications in pain management and neuroprotection .

Analgesic Properties

In vivo studies demonstrated that this compound could significantly alleviate pain in models of capsaicin-induced allodynia, achieving maximum antiallodynic effects at low doses (0.6–1.25 mg/kg) without inducing motor impairment . This finding positions the compound as a promising candidate for developing analgesics that target sigma receptors.

Osteoclast Inhibition and Bone Health

Another crucial aspect of the biological activity of this compound is its effect on osteoclasts—cells responsible for bone resorption. Studies have shown that derivatives of diazaspiro[4.4]nonane can inhibit osteoclast activity effectively.

  • Mechanism of Action : The compound inhibits both mouse and human osteoclast activities by interfering with the podosome belt formation necessary for osteoclast adhesion to bone surfaces. Notably, one derivative (E197) was shown to prevent pathological bone loss in ovariectomized mice without adversely affecting bone formation .
  • Research Findings :
    • IC50 Values : The inhibition of Rac activity in HEK293T cells expressing human DOCK5 was measured, with derivatives showing varying degrees of effectiveness.
    • Histomorphometric Analysis : Bone histomorphometry confirmed that treatment with E197 did not impair osteoblast or osteoclast numbers while effectively reducing bone resorption .

Case Studies

Several studies have explored the therapeutic implications of this compound derivatives:

  • Analgesic Effects :
    • A study demonstrated that compounds derived from this scaffold could serve as effective analgesics by modulating sigma receptor activity without significant side effects.
  • Osteoporosis Treatment :
    • Research indicated that E197 could be a lead molecule for developing new anti-osteoporotic drugs targeting osteoclast adhesion mechanisms, presenting a dual benefit in managing osteoporosis while preserving bone formation .

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H17ClN2/c14-11-2-1-3-12(8-11)16-7-5-13(10-16)4-6-15-9-13/h1-3,8,15H,4-7,9-10H2

InChI Key

LVZIPZGNYQAESW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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